molecular formula C15H13Cl2N3O4S B3554708 4-[[2-[(2,5-Dichlorophenyl)sulfonylamino]acetyl]amino]benzamide

4-[[2-[(2,5-Dichlorophenyl)sulfonylamino]acetyl]amino]benzamide

Cat. No.: B3554708
M. Wt: 402.3 g/mol
InChI Key: OMOUUCHHSFRHGM-UHFFFAOYSA-N
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Description

4-[[2-[(2,5-Dichlorophenyl)sulfonylamino]acetyl]amino]benzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core linked to a sulfonylamino group and a dichlorophenyl moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-[(2,5-Dichlorophenyl)sulfonylamino]acetyl]amino]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with glycine to form the sulfonylamino intermediate. This intermediate is then coupled with 4-aminobenzamide under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the coupling reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the compound from reaction by-products .

Chemical Reactions Analysis

Types of Reactions

4-[[2-[(2,5-Dichlorophenyl)sulfonylamino]acetyl]amino]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfoxide or sulfide.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[[2-[(2,5-Dichlorophenyl)sulfonylamino]acetyl]amino]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[[2-[(2,5-Dichlorophenyl)sulfonylamino]acetyl]amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonylamino group can form strong hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the dichlorophenyl moiety can engage in hydrophobic interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-({N-[(2,5-dichlorophenyl)sulfonyl]glycyl}amino)benzamide
  • 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives

Uniqueness

Compared to similar compounds, 4-[[2-[(2,5-Dichlorophenyl)sulfonylamino]acetyl]amino]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonylamino and dichlorophenyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for diverse scientific applications .

Properties

IUPAC Name

4-[[2-[(2,5-dichlorophenyl)sulfonylamino]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3O4S/c16-10-3-6-12(17)13(7-10)25(23,24)19-8-14(21)20-11-4-1-9(2-5-11)15(18)22/h1-7,19H,8H2,(H2,18,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOUUCHHSFRHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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